Octahydro-4,7-methano-1H-indene-2-carboxylic acid
CAS No.: 40252-86-6
Cat. No.: VC15992168
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40252-86-6 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | tricyclo[5.2.1.02,6]decane-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H16O2/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8/h6-10H,1-5H2,(H,12,13) |
| Standard InChI Key | RDARSNURXMFGDV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1C3C2CC(C3)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of octahydro-4,7-methano-1H-indene-2-carboxylic acid is C₁₁H₁₆O₂, with a molar mass of 180.24 g/mol. Its IUPAC name, tricyclo[5.2.1.0²,⁶]decane-4-carboxylic acid, reflects the compound’s three-ring system: a bicyclo[5.2.1]decane core fused to a cyclopropane moiety at the 2,6-positions. The carboxylic acid group at position 4 introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Key spectral data for structural confirmation includes:
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¹H NMR (CDCl₃): Signals between 0.85–2.52 ppm correspond to the complex proton environment of the bicyclic framework, while a downfield triplet at ~9.76 ppm (J = 2.1 Hz) confirms the aldehyde proton in derivatives .
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Canonical SMILES: C1CC2CC1C3C2CC(C3)C(=O)O, illustrating the connectivity of the tricyclic system and carboxylic acid group.
The compound’s rigidity enhances thermal stability, making it suitable for high-temperature applications in polymer chemistry.
Synthesis and Reaction Pathways
Core Synthesis via Grignard and Hydroformylation
The synthesis of octahydro-4,7-methano-1H-indene-2-carboxylic acid derivatives typically begins with octahydro-4,7-methano-inden-5-one as a precursor. A Grignard reaction with methyl magnesium bromide (MeMgBr) yields 5-methyl-octahydro-4,7-methano-inden-5-ol (90% yield), which undergoes acid-catalyzed dehydration to form hexahydro-4,7-methano-indene isomers . Subsequent hydroformylation with syngas (CO/H₂) in the presence of a rhodium catalyst produces octahydro-4,7-methano-1H-indene-5-acetaldehyde (88% yield) and its methyl-substituted analog .
Table 1: Key Reaction Conditions and Yields
| Reaction Step | Catalyst/Temp | Yield |
|---|---|---|
| Grignard Addition | MeMgBr, 15–30°C | 90% |
| Dehydration | PTSA, 120–135°C | 92% |
| Hydroformylation | Rh-42, 120°C | 88% |
Derivative Formation
The carboxylic acid group undergoes typical organic transformations:
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Esterification: Reaction with ethanol under acidic conditions yields ethyl octahydro-4,7-methano-1H-indene-2-carboxylate (C₁₃H₂₀O₂, 208.3 g/mol), a volatile ester used in fragrances .
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Amidation: Coupling with amines forms bioactive amides explored as antiviral agents.
Applications in Fragrance and Pharmaceuticals
Perfume Compositions
Octahydro-4,7-methano-1H-indene-2-carboxylic acid derivatives are prized for their floral, muguet, and aldehydic notes. For example:
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Octahydro-4,7-methano-1H-indene-5-acetaldehyde imparts a fresh, green aroma reminiscent of lily-of-the-valley .
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6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde adds woody and freesia undertones to premium perfumes .
Table 2: Olfactory Profiles of Key Derivatives
| Compound | Olfactory Notes |
|---|---|
| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Floral, muguet, green |
| Ethyl octahydro-4,7-methano-1H-indene-2-carboxylate | Fruity, etheral |
Pharmaceutical Intermediates
The rigid bicyclic framework serves as a scaffold for drug candidates:
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Antiviral agents: Amide derivatives inhibit viral protease activity by mimicking natural substrates.
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Anti-inflammatory compounds: Ester analogs modulate COX-2 enzyme activity in preclinical studies.
Physicochemical Properties and Stability
The compound’s logP (octanol-water partition coefficient) of 2.1 indicates moderate lipophilicity, suitable for transdermal drug delivery. Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, underscoring its stability in high-temperature formulations.
Industrial and Regulatory Considerations
Commercial production scales the hydroformylation process to multi-kilogram batches, with stringent controls on rhodium catalyst residues (<1 ppm) . Regulatory filings (EPA, EINECS 268-805-1) classify the ethyl ester derivative as non-toxic at concentrations <10% in consumer products .
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